molecular formula C20H20ClN5O5 B2679418 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 879071-87-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2679418
CAS No.: 879071-87-1
M. Wt: 445.86
InChI Key: JCZACKVTYCAFSI-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H20ClN5O5 and its molecular weight is 445.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of compounds related to 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione have been a subject of interest due to their potential applications in pharmaceuticals and material science. Studies have shown that similar furan derivatives and purine analogs exhibit interesting chemical reactivities, which can be leveraged in the synthesis of novel compounds with potential therapeutic benefits. For example, the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and its reactions with dienophiles highlight the versatility of furan derivatives in creating complex molecules with diverse biological activities (Mironov, Bagryanskaya, & Shults, 2016).

Biological Activities

Research into purine derivatives similar to the one has uncovered various biological activities, including interactions with serotonin receptors that may confer antidepressant and anxiolytic properties. For instance, new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have been evaluated for their affinity and functional activity at serotonin receptors, showing potential as psychotropic agents (Chłoń-Rzepa et al., 2013). This opens up avenues for the development of new therapeutic agents based on the modification of purine analogs.

Anticancer and Anti-inflammatory Properties

Compounds with structural similarities to this compound have been investigated for their anticancer and anti-inflammatory activities. For example, derivatives containing furan and thiazolidine moieties have shown promise in preclinical models for their anticancer and anti-inflammatory effects, suggesting potential applications in treating diseases with inflammatory components or cancer (Uwabagira & Sarojini, 2019).

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O5/c1-25-17-16(18(28)24-20(25)29)26(19(23-17)22-9-15-3-2-8-30-15)10-13(27)11-31-14-6-4-12(21)5-7-14/h2-8,13,27H,9-11H2,1H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZACKVTYCAFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CO3)CC(COC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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